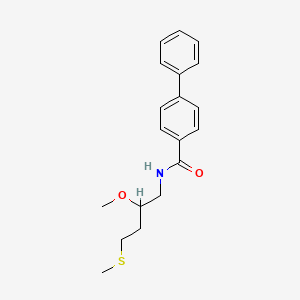

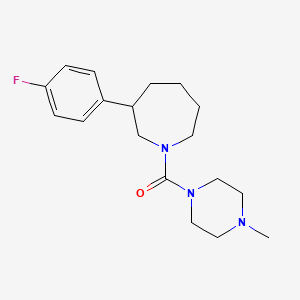

![molecular formula C20H16ClN5O2S B2863761 6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852047-22-4](/img/structure/B2863761.png)

6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, they have two nitrogen atoms at positions 1 and 3 in the ring .

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest due to their therapeutic importance . They are commonly synthesized and studied for their antimicrobial, antioxidant, and antiviral potential .Molecular Structure Analysis

Triazole compounds contain a five-membered ring structure with two carbon atoms and three nitrogen atoms . The specific structure of the compound you’re asking about would also include a pyrimidine ring and various functional groups attached to it.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Research on similar pyrimidine derivatives shows a focus on synthesizing novel compounds with potential applications in various fields. For example, studies have detailed the synthesis of pyrimidine derivatives and their structural characterization. One study described the synthesis of new pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines, highlighting the antimicrobial activity of some synthesized compounds (El-Agrody et al., 2001).

Chemical Reactions and Properties

- Various research papers have explored the reactivity and properties of similar pyrimidine derivatives. For instance, the ring cleavage reaction of 1,3-oxazine-2,4(3H)-dione derivatives with amines has been investigated, revealing diverse reaction products like pyrimidines and acetoacetamides (Kinoshita et al., 1989). Another study examined the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones, focusing on their reactions with electrophiles (Mekuskiene & Vainilavicius, 2006).

Molecular Structure and Analysis

- Spectroscopic analysis, such as FT-IR and FT-Raman, has been utilized to study the structural parameters of similar compounds. For instance, a study conducted a comprehensive spectral analysis of a related pyrimidine derivative, predicting its potential as a chemotherapeutic agent (Alzoman et al., 2015).

Potential Biological Activity

- Some studies have focused on the biological activity of similar pyrimidine derivatives. A research article investigated the synthesis and biological activity of specific pyrimidine derivatives as potent and selective serotonin 5-HT6 receptor antagonists (Ivachtchenko et al., 2010). Another study synthesized novel pyrimidine derivatives and evaluated their cytotoxic activity against various cell lines, offering insights into their potential therapeutic applications (Stolarczyk et al., 2018).

Eigenschaften

IUPAC Name |

6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O2S/c21-14-6-4-5-13(9-14)12-29-20-25-24-17(26(20)16-7-2-1-3-8-16)10-15-11-18(27)23-19(28)22-15/h1-9,11H,10,12H2,(H2,22,23,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSQGMZYTXPSFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Cl)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2863680.png)

![3,5-dimethyl-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2863682.png)

![ethyl 2-(4-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2863688.png)

![3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2863689.png)

![2-chloro-N~1~-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B2863691.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-chlorophenoxy)ethanone](/img/structure/B2863697.png)

![2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2863698.png)